molecular formula C6H3BrN2O2 B13145449 4-Bromooxazolo[4,5-c]pyridin-2(3H)-one

4-Bromooxazolo[4,5-c]pyridin-2(3H)-one

Cat. No.: B13145449
M. Wt: 215.00 g/mol
InChI Key: USCCYMSOEIVAKP-UHFFFAOYSA-N
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Description

4-Bromooxazolo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromooxazolo[4,5-c]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-bromopyridine with ethyl oxalyl chloride, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Chemical Reactions Analysis

Types of Reactions: 4-Bromooxazolo[4,5-c]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation could produce an oxazole N-oxide.

Scientific Research Applications

4-Bromooxazolo[4,5-c]pyridin-2(3H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential lead compound in drug discovery programs.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromooxazolo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

    Oxazolo[4,5-b]pyridine-2(3H)-thione: This compound has a similar fused ring system but with a thione group instead of a carbonyl group.

    Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused pyrazole and pyridine ring system.

Uniqueness: 4-Bromooxazolo[4,5-c]pyridin-2(3H)-one is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in the synthesis of various biologically active compounds.

Properties

Molecular Formula

C6H3BrN2O2

Molecular Weight

215.00 g/mol

IUPAC Name

4-bromo-3H-[1,3]oxazolo[4,5-c]pyridin-2-one

InChI

InChI=1S/C6H3BrN2O2/c7-5-4-3(1-2-8-5)11-6(10)9-4/h1-2H,(H,9,10)

InChI Key

USCCYMSOEIVAKP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1OC(=O)N2)Br

Origin of Product

United States

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